7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
The compound 7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule characterized by its unique tricyclic structure and the presence of multiple functional groups, including a sulfonyl group, an imino group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the sulfonyl group: This step usually involves the reaction of the tricyclic core with a sulfonyl chloride in the presence of a base such as pyridine.
Addition of the chlorophenyl group: This can be done through a nucleophilic substitution reaction, where the tricyclic core reacts with a chlorophenyl halide.
Formation of the imino group: This step typically involves the reaction of the tricyclic core with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorophenyl halides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting their activity by forming stable complexes.
Interacting with receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one: can be compared with other similar compounds, such as:
Chlorsulfuron: A sulfonylurea herbicide with a similar sulfonyl group.
Bis(4-hydroxyphenyl)propane (Bisphenol A): A compound with a similar aromatic structure.
The uniqueness of This compound lies in its tricyclic structure and the combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique tricyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics
The compound is characterized by the following molecular properties:
Property | Value |
---|---|
Molecular Formula | C22H21ClN4O3S |
Molecular Weight | 456.9 g/mol |
IUPAC Name | This compound |
InChI Key | QMZSXHFSRUAKLW-UHFFFAOYSA-N |
Biological Activity Overview
Antimicrobial Properties:
Research indicates that compounds with structural similarities to 7-butan-2-yl-5-(4-chlorophenyl)sulfonyl derivatives exhibit significant antibacterial activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group in the compound is believed to contribute to its antimicrobial efficacy.
Enzyme Inhibition:
Studies have demonstrated that derivatives of this compound can act as potent inhibitors of key enzymes like acetylcholinesterase (AChE) and urease. For example, several synthesized compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against AChE . This suggests potential applications in treating conditions like Alzheimer's disease due to AChE inhibition.
Mechanism of Action:
The biological activity of this compound is likely mediated through various mechanisms:
- Enzyme Interaction: The sulfonamide moiety may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation: The compound may modulate receptor activity affecting signaling pathways related to inflammation and infection.
- DNA Interaction: Potential interference with DNA replication processes could also play a role in its anticancer properties.
Case Studies and Research Findings
-
Antibacterial Activity:
A study synthesized a series of compounds similar to 7-butan-2-yl derivatives and evaluated their antibacterial activity against multiple strains. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds showing effectiveness comparable to standard antibiotics . -
Enzyme Inhibition Studies:
Research on enzyme inhibition highlighted that certain derivatives exhibited strong inhibitory effects on urease and AChE with IC50 values significantly lower than traditional inhibitors . This finding supports the potential development of these compounds as therapeutic agents for conditions requiring enzyme inhibition. -
Docking Studies:
Molecular docking studies have been performed to predict the binding affinity of these compounds to target proteins involved in disease processes. These studies suggest favorable interactions that could be exploited for drug development .
Properties
CAS No. |
607383-14-2 |
---|---|
Molecular Formula |
C21H19ClN4O3S |
Molecular Weight |
442.9 g/mol |
IUPAC Name |
7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C21H19ClN4O3S/c1-3-13(2)26-19(23)17(30(28,29)15-9-7-14(22)8-10-15)12-16-20(26)24-18-6-4-5-11-25(18)21(16)27/h4-13,23H,3H2,1-2H3 |
InChI Key |
FOBYVWQBFGEOAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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